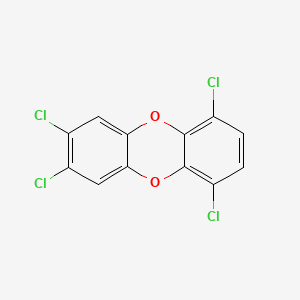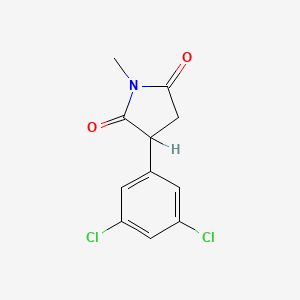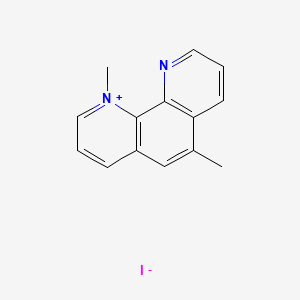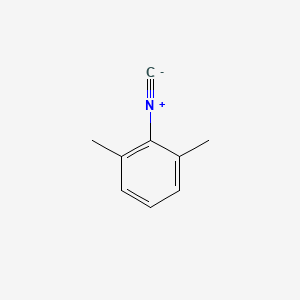
Ferutinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferutinin is a sesquiterpene ester isolated from various species of the Ferula genus, particularly Ferula communis. It is known for its significant estrogenic activity and various biological properties, including antioxidant, anti-inflammatory, and anticancer effects . The chemical structure of this compound is 4-oxy-6-(4-oxybenzoyloxy) dauc-8,9-en, which contributes to its diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferutinin can be synthesized through several methods, including esterification of sesquiterpenic alcohol with aromatic p-hydroxybenzoic acid . The synthesis involves the reaction of ferutinol with p-hydroxybenzoic acid in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the roots of Ferula species using solvents like ethanol or methanol . The extract is then purified using chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ferutinin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction of this compound can lead to the formation of ferutinol, which can be further esterified.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like sulfuric acid for esterification .
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which may exhibit different biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
Ferutinin exerts its effects primarily through its interaction with estrogen receptors ERα and ERβ . It acts as an agonist to ERα and an agonist/antagonist to ERβ, leading to various estrogenic and antiestrogenic effects . Additionally, this compound increases the permeability of cellular membranes to calcium ions, leading to mitochondrial dysfunction and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Ferutinin is often compared with other phytoestrogens like 17β-estradiol due to its estrogenic activity . Unlike 17β-estradiol, this compound has a unique ability to selectively modulate estrogen receptors, making it a potential candidate for targeted hormone therapy . Other similar compounds include ferutinol and teferin, which share structural similarities with this compound but exhibit different biological activities .
Propriétés
Formule moléculaire |
C22H30O4 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
[(3S,3aR,4R,8aS)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m1/s1 |
Clé InChI |
CYSHNJQMYORNJI-KIZRIRGWSA-N |
SMILES isomérique |
CC1=CC[C@@]2(CC[C@@]([C@H]2[C@@H](C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C |
SMILES canonique |
CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C |
Synonymes |
4-oxy-6-(4-oxybezoyloxy)dauc-8,9-en ferutinin ferutinine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9,12-Octadecadienamide,N-[2-(3,4-dihydroxyphenyl)ethyl]-, (9Z,12Z)-](/img/structure/B1223191.png)







![6-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1223201.png)


